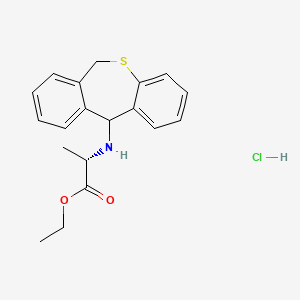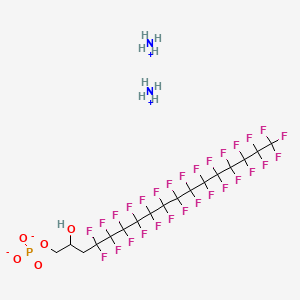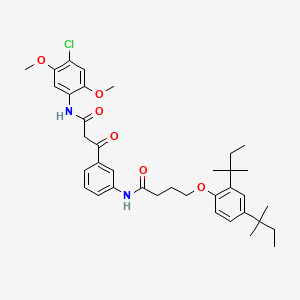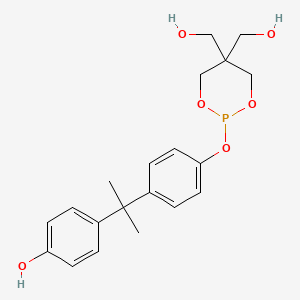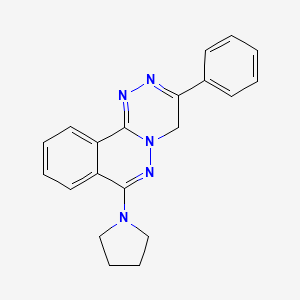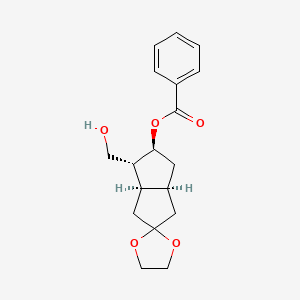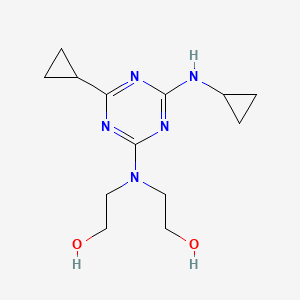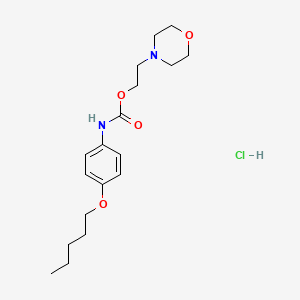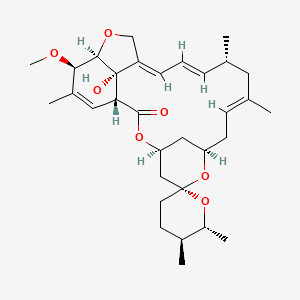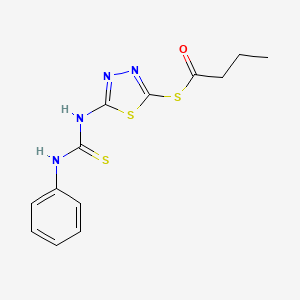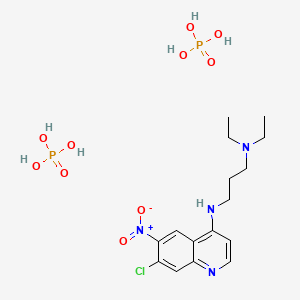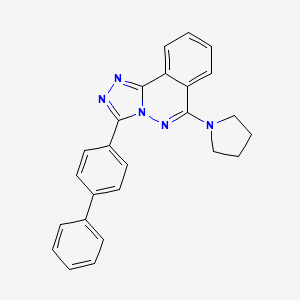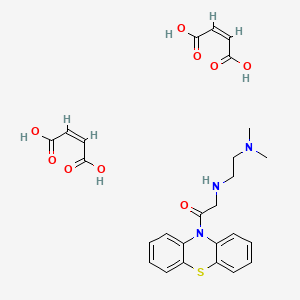
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a glycyl moiety attached to the phenothiazine core, along with two maleate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate typically involves multiple steps. The initial step often includes the formation of the phenothiazine core, followed by the introduction of the dimethylaminoethyl group and the glycyl moiety. The final step involves the addition of maleate groups to form the dimaleate salt. The reaction conditions may vary, but common reagents include dimethylamine, glycine, and maleic acid. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenothiazine core.
Wissenschaftliche Forschungsanwendungen
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential as an antipsychotic or antiemetic agent.
Industry: It may be used in the development of new materials or as a component in chemical formulations.
Wirkmechanismus
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The dimethylaminoethyl group can enhance its ability to cross cell membranes, while the glycyl moiety may influence its binding affinity. The maleate groups can affect the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine used for its antipsychotic effects.
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate is unique due to its specific structural features, including the dimethylaminoethyl and glycyl groups, which may confer distinct pharmacological properties compared to other phenothiazines. Its dual maleate groups also differentiate it from other compounds in the same class.
Eigenschaften
CAS-Nummer |
102378-98-3 |
|---|---|
Molekularformel |
C26H29N3O9S |
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS.2C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;2*5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
DJEGFTPQNUSLJB-SPIKMXEPSA-N |
Isomerische SMILES |
CN(CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


